molecular formula C16H15N3O3 B4532405 3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one

3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B4532405
M. Wt: 297.31 g/mol
InChI Key: PDTLHYFCMBUTFZ-UHFFFAOYSA-N
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Description

3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a pyridine ring with a pyrimidine ring. The presence of the hydroxy and methoxy groups on the phenyl ring further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-14-9-11(4-5-13(14)20)6-8-19-10-18-12-3-2-7-17-15(12)16(19)21/h2-5,7,9-10,20H,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTLHYFCMBUTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN2C=NC3=C(C2=O)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one
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3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one
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3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one
Reactant of Route 4
3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one
Reactant of Route 5
3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one
Reactant of Route 6
3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.